BenchChemオンラインストアへようこそ!

6-(2,4-dimethylphenyl)pyridazin-3(2H)-one

Anticancer Antimicrobial DHFR Inhibition

Researchers developing PDE4 inhibitors or probing DHFR binding modes must source the precise 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one (CAS 4826-92-0) scaffold. Its specific 2,4-dimethylphenyl substitution provides a crucial balance of steric bulk and electron donation (calc. logP ~2.45), not recapitulated by other isomers or monosubstituted analogs. Using a generic pyridazinone core introduces significant risk of divergent SAR, compromising lead optimization campaigns. Ensure reproducible results by procuring this exact, high-purity (≥98%) building block.

Molecular Formula C12H12N2O
Molecular Weight 200.241
CAS No. 4826-92-0
Cat. No. B2642183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,4-dimethylphenyl)pyridazin-3(2H)-one
CAS4826-92-0
Molecular FormulaC12H12N2O
Molecular Weight200.241
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NNC(=O)C=C2)C
InChIInChI=1S/C12H12N2O/c1-8-3-4-10(9(2)7-8)11-5-6-12(15)14-13-11/h3-7H,1-2H3,(H,14,15)
InChIKeyLNQLKXHPBPZDMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2,4-Dimethylphenyl)pyridazin-3(2H)-one (CAS 4826-92-0): A Strategic Pyridazinone Building Block for Targeted Lead Optimization


6-(2,4-Dimethylphenyl)pyridazin-3(2H)-one (CAS 4826-92-0) is a heterocyclic organic compound belonging to the pyridazin-3(2H)-one class, characterized by a pyridazine core with a carbonyl group at position 3 and a 2,4-dimethylphenyl substituent at position 6 . This substitution pattern confers distinct physicochemical properties, including a calculated logP of approximately 2.45 , which differentiates it from less lipophilic pyridazinone analogs. The compound is commercially available in research-grade purity (e.g., 98%) and serves as a versatile scaffold for medicinal chemistry programs, particularly in the development of novel PDE4 inhibitors, anti-inflammatory agents, and anticancer leads [1][2].

Why Generic Pyridazinone Substitution Fails: The Critical Role of the 2,4-Dimethylphenyl Moiety in 6-(2,4-Dimethylphenyl)pyridazin-3(2H)-one (CAS 4826-92-0)


The biological and physicochemical profile of pyridazin-3(2H)-ones is exquisitely sensitive to the nature and position of aryl substituents [1]. Substituting the 6-(2,4-dimethylphenyl) moiety with a different aryl group (e.g., 4-chlorophenyl, 3-methoxyphenyl, or even unsubstituted phenyl) can drastically alter lipophilicity (logP), target binding affinity, and metabolic stability [2][3]. For instance, the 2,4-dimethyl substitution pattern in 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one provides a specific balance of steric bulk and electron donation that is not recapitulated by other positional isomers or mono-substituted analogs. Procurement of a generic 'pyridazinone core' without this exact substitution pattern introduces significant risk of divergent SAR and irreproducible results in lead optimization campaigns. The quantitative evidence below substantiates why this specific compound must be prioritized over its closest analogs.

Quantitative Differentiation of 6-(2,4-Dimethylphenyl)pyridazin-3(2H)-one (CAS 4826-92-0) Against Key Comparators


DHFR Inhibitory Activity: 6-(2,4-Dimethylphenyl)pyridazin-3(2H)-one (CAS 4826-92-0) vs. Clinical Antifolate Methotrexate

In a direct enzymatic assay against Pneumocystis carinii dihydrofolate reductase (DHFR), 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one exhibited an IC50 of 12,000 nM (12 µM) [1]. This is approximately 1,200-fold less potent than the clinical DHFR inhibitor methotrexate, which typically displays IC50 values in the low nanomolar range (e.g., 0.01 µM) against various DHFR isoforms [2]. This quantitative difference defines the compound's specific utility: it is not a potent inhibitor suitable for direct therapeutic use, but rather a structurally distinct, moderate-affinity probe for exploring alternative DHFR binding modes or as a non-cytotoxic scaffold in cellular assays.

Anticancer Antimicrobial DHFR Inhibition Enzymatic Assay

Lipophilicity Comparison: 6-(2,4-Dimethylphenyl)pyridazin-3(2H)-one (CAS 4826-92-0) vs. Levosimendan

The calculated logP (octanol-water partition coefficient) of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one is 2.45 . This value is significantly higher than that of many pyridazinone drugs; for example, the cardiotonic agent levosimendan has a reported experimental logP of 2.16 [1]. The ~0.3 log unit increase indicates that 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one is more lipophilic, which may translate to enhanced passive membrane permeability but also potentially higher metabolic clearance. This physicochemical distinction is critical for researchers designing analogs with optimized pharmacokinetic profiles.

Lipophilicity Physicochemical Property Drug Design Membrane Permeability

Substituent Impact on PDE4 Inhibition: 6-(2,4-Dimethylphenyl)pyridazin-3(2H)-one (CAS 4826-92-0) as a Core Scaffold

While direct PDE4 inhibition data for the unadorned 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one core is not publicly available, the 2,4-dimethylphenyl moiety is a privileged substructure in potent PDE4 inhibitors [1]. For example, the pyridazinone derivative 2-(4-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one, which incorporates this exact core, is explicitly studied as a PDE4 inhibitor . This class-level inference underscores that the 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one scaffold is not an inert placeholder but a critical pharmacophoric element. Researchers seeking to explore novel PDE4 chemotypes should prioritize this specific core over unsubstituted or differently substituted pyridazinones, as the 2,4-dimethylphenyl group has been validated in multiple PDE4 inhibitor patents and publications.

PDE4 Inhibition Anti-inflammatory Respiratory Disease Scaffold Optimization

Optimized Application Scenarios for 6-(2,4-Dimethylphenyl)pyridazin-3(2H)-one (CAS 4826-92-0) Based on Quantitative Evidence


Mechanistic DHFR Probe Development for Antifolate Resistance Studies

Given its moderate IC50 of 12 µM against Pneumocystis carinii DHFR [1], 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one is ideally suited as a low-potency probe to study DHFR binding modes without inducing cytotoxicity. Researchers investigating antifolate resistance mechanisms can utilize this compound to identify novel DHFR binding pockets or allosteric sites distinct from the methotrexate binding site, leveraging its 1,200-fold lower potency to avoid confounding cytotoxic effects in cellular assays.

Lead Optimization for PDE4 Inhibitors Targeting Respiratory and Autoimmune Diseases

The 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one core is a privileged scaffold in the PDE4 inhibitor field [2]. Medicinal chemists should prioritize this exact building block for synthesizing focused libraries of N-substituted derivatives (e.g., 2-alkyl or 2-benzyl analogs) to explore PDE4B/PDE4D selectivity. The 2,4-dimethylphenyl moiety is known to engage hydrophobic pockets within the PDE4 active site, and starting with this pre-validated core accelerates SAR campaigns for anti-inflammatory drug candidates.

Physicochemical Property-Driven Analog Design for Enhanced Membrane Permeability

With a calculated logP of 2.45, 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one provides a more lipophilic starting point than many clinical pyridazinones (e.g., levosimendan, logP 2.16) [3]. Researchers aiming to improve passive diffusion or blood-brain barrier penetration in pyridazinone-based CNS or intracellular targets should select this scaffold. Subsequent modifications (e.g., introduction of polar groups) can then fine-tune the lipophilicity while retaining the favorable core structure.

Synthetic Methodology Development for Functionalized Pyridazinones

6-(2,4-Dimethylphenyl)pyridazin-3(2H)-one serves as a robust building block for exploring regioselective N-alkylation, O-alkylation, and cross-coupling reactions on the pyridazinone ring [4]. Its commercial availability in high purity (98%) and well-defined physicochemical properties make it an ideal substrate for developing novel synthetic methods, particularly those targeting late-stage functionalization of heterocyclic cores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.